N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Overview
Description
N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxyphenyl group and a trifluoroethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethyl bromide.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction using 4-ethoxyphenyl halides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Partially or fully reduced trifluoroethyl derivatives.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group may enhance its binding affinity to these targets, while the ethoxyphenyl group can influence its pharmacokinetic properties. The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-ol: Similar structure but with a hydroxyl group on the piperidine ring.
Uniqueness: N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine is unique due to the combination of the ethoxyphenyl and trifluoroethyl groups, which confer distinct chemical and biological properties. This combination can result in unique interactions with molecular targets and distinct pharmacokinetic profiles compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-2-21-14-5-3-12(4-6-14)19-13-7-9-20(10-8-13)11-15(16,17)18/h3-6,13,19H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMPSHIIGLJGNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCN(CC2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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